REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.CN1CCOCC1.ClC(OCC(C)C)=O.Cl.[CH3:27][O:28][NH:29][CH3:30].C([O-])(O)=O.[Na+]>ClCCl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:29]([O:28][CH3:27])[CH3:30])=[O:7])=[CH:4][N:3]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
181.8 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
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Name
|
O,N-dimethyl hydroxylamine hydrochloride
|
Quantity
|
64.35 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min at −25° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional hour at room temperature
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with dichloromethane (500 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)N(C)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: PERCENTYIELD | 46.6% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |